2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
Brand Name: Vulcanchem
CAS No.: 746608-49-1
VCID: VC7233336
InChI: InChI=1S/C13H17NO4/c1-3-14-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
SMILES: CCNC(=O)COC1=C(C=C(C=C1)C=O)OCC
Molecular Formula: C13H17NO4
Molecular Weight: 251.282

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

CAS No.: 746608-49-1

Cat. No.: VC7233336

Molecular Formula: C13H17NO4

Molecular Weight: 251.282

* For research use only. Not for human or veterinary use.

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide - 746608-49-1

CAS No. 746608-49-1
Molecular Formula C13H17NO4
Molecular Weight 251.282
IUPAC Name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
Standard InChI InChI=1S/C13H17NO4/c1-3-14-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Standard InChI Key AIXZVWKVCPEYLB-UHFFFAOYSA-N
SMILES CCNC(=O)COC1=C(C=C(C=C1)C=O)OCC

Chemical Identity and Structural Analysis

2-(2-Ethoxy-4-formylphenoxy)-N-ethylacetamide belongs to the class of substituted acetamides. Its IUPAC name, 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide, reflects the presence of an ethoxy group at the ortho position, a formyl group at the para position of the phenoxy ring, and an ethyl-substituted acetamide moiety . The SMILES notation O=C(NCC)COC1=CC=C(C=O)C=C1OCC\text{O=C(NCC)COC1=CC=C(C=O)C=C1OCC} provides a detailed representation of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number746608-49-1
Molecular FormulaC13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4
Molecular Weight251.28 g/mol
IUPAC Name2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
SMILESO=C(NCC)COC1=CC=C(C=O)C=C1OCC

The compound’s structure enables reactivity at multiple sites: the formyl group (-CHO) can undergo nucleophilic additions or reductions, while the ethoxy and acetamide groups contribute to solubility and hydrogen-bonding interactions.

Synthesis and Reactivity

Synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide typically involves coupling ethyl derivatives with formylated phenolic precursors. For example, nucleophilic substitution reactions between ethyl bromoacetate and 2-ethoxy-4-formylphenol may yield intermediate esters, which are subsequently amidated with ethylamine. Catalysts such as potassium carbonate or palladium complexes are often employed to enhance reaction efficiency.

The formyl group’s reactivity allows for further derivatization. Reduction with sodium borohydride (NaBH4\text{NaBH}_4) converts it to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), while condensation with amines produces Schiff bases. Such modifications expand its utility in synthesizing libraries of bioactive molecules.

PropertyPredictionMethod
LogP (Partition Coefficient)1.8–2.5Computational
PSA (Polar Surface Area)64.6 ŲComputational
Hydrogen Bond Donors1Structural

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amide backbone and aromatic system make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, analogous acetamides have been incorporated into antitubercular agents targeting Mycobacterium tuberculosis’s enoyl-acyl carrier protein reductase.

Proteomics Research

In proteomics, 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide serves as a crosslinking agent for protein-protein interaction studies. Its formyl group reacts selectively with lysine residues, enabling the stabilization of protein complexes for mass spectrometry analysis.

Material Science

The compound’s aromaticity and planar structure suggest potential in organic electronics. Similar acetamides have been used in dye-sensitized solar cells (DSSCs) as electron-transport materials.

Hazard StatementCodePrecautionary MeasuresSource
Harmful if swallowedH302Avoid ingestion; seek medical attention
Causes skin irritationH315Wear protective gloves
Causes serious eye irritationH319Use eye protection
May cause respiratory irritationH335Use in well-ventilated areas

Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles. Storage recommendations specify inert atmospheres and temperatures below 25°C .

Future Research Directions

  • Biological Activity Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and purity.

  • Structure-Activity Relationships (SAR): Systematically modify the ethoxy, formyl, or ethyl groups to enhance target binding.

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